Home > Products > Screening Compounds P110278 > N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide - 1448129-40-5

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Catalog Number: EVT-2925349
CAS Number: 1448129-40-5
Molecular Formula: C20H22N4OS
Molecular Weight: 366.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid

  • Compound Description: This compound acts as a bidentate ligand, coordinating with copper(II) to form a complex. This complex, dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate, demonstrates notable bioactivity, inhibiting protein tyrosine phosphatase 1B (PTP1B) activity with an IC50 value of 0.51 μM []. Additionally, the complex exhibits antiproliferative effects against MCF7 human breast cancer cells, comparable to cisplatin [].

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

  • Compound Description: This series of amide derivatives were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7 []. Two compounds, 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2-(2-methylphenyl)-1-(5-((2-chloro pyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine exhibited promising cytotoxic activity, inducing cell cycle arrest at the EGFR phase, indicative of apoptotic cell death [].

N-[(4-{(1S)-1-[3-(3, 5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

  • Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist, currently under investigation for the treatment of type 2 diabetes []. It exhibits high binding affinity for the glucagon receptor (IC50 of 6.6 nM) and effectively inhibits glucagon-induced glucose elevation in preclinical models [].

3-(3,5-Dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido Ligand

  • Compound Description: This anionic tridentate ligand coordinates to iron(II), forming a charge-neutral complex with a distorted octahedral geometry around the iron center []. The complex forms a layered structure stabilized by various intermolecular interactions, including C–H⋯π, C–H⋯N/C, and C–H⋯Cl bonds [].

3-(3-Bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato Ligand

  • Compound Description: This ligand, similar to the previous one, is an anionic tridentate ligand that coordinates to iron(II), forming a low-spin complex with a pseudo-octahedral geometry around the metal center []. The crystal packing is stabilized by various weak intermolecular interactions, including C—H⋯N, C—H⋯C hydrogen bonds, and C—H⋯π interactions [].

2-(1H-Pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine (pzpypzH)

  • Compound Description: This pincer ligand reacts with various copper salts to form a series of dinuclear and trinuclear copper complexes []. These complexes exhibit high catalytic activity in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in aqueous media [].

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: The crystal structure of this compound reveals significant dihedral angles between the pyrazole ring and its substituents, suggesting limited conjugation []. The crystal packing is characterized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds [].

5-[(1, 5-Dimethyl-3-oxo-2-phenyl-2, 3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile (L)

  • Compound Description: This N-hetorocyclic ligand forms complexes with various transition metals, exhibiting potential antimicrobial, antimycobacterial, and cytotoxic activities [].

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 acts as a potent, selective, and orally active inhibitor of transforming growth factor beta (TGF-beta) type I receptor (ALK5) []. This compound has shown promising antifibrotic activity in preclinical models, reducing the expression of collagen IA1 mRNA in both liver and kidney fibrosis models [].

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This teraryl oxazolidinone compound exhibits potent antimicrobial activity and a favorable safety profile compared to the current standard of care, linezolid []. It demonstrates high oral bioavailability and enhanced efficacy in preclinical models of MRSA systemic infection [].

3-(Pyridin-2-yl)-1H-pyrazol- 1-yl]propanamide

  • Compound Description: This compound serves as a ligand, forming a coordination complex with zinc chloride []. The complex forms a 3D network structure stabilized by intermolecular N–H···O and N–H···Cl hydrogen bonds, along with π-π stacking interactions between aromatic rings [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound exhibits potential as a peripheral cannabinoid-1 receptor (CB1R) inverse agonist []. CB1R antagonists have shown clinical efficacy in weight loss but have been associated with psychiatric side effects.

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol Derivatives

  • Compound Description: These derivatives were synthesized using a one-pot, four-component domino reaction and evaluated for their antibacterial activity [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. GlyT1 inhibitors are under investigation for the treatment of schizophrenia.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound represents a structurally distinct backup compound for TP0439150, also exhibiting potent GlyT1 inhibitory activity and favorable pharmacokinetic properties [].

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: The crystal structure of this compound reveals a planar S(6) ring formed through intramolecular N—H⋯O interaction, contributing to its stability []. The structure also exhibits a thiophene ring flip disorder [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of derivatives were synthesized and evaluated for their antibacterial activity [].

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases, currently under investigation as a potential cancer treatment []. It exhibits preferential binding to the activated conformation of c-Met, potentially offering advantages over inhibitors targeting the inactive kinase form [].

8-(1-Benzyl-1H-pyrazol-4-yl) xanthine Derivatives

  • Compound Description: This series of compounds act as high-affinity and selective antagonists of the A2B adenosine receptor (AdoR) []. A2B AdoR antagonists are being explored as potential therapeutics for asthma due to the role of adenosine in bronchial hyperresponsiveness [].
  • Compound Description: These derivatives were synthesized and assessed for their herbicidal activity []. Several compounds demonstrated significant inhibitory effects against various weed species [].
  • Compound Description: The crystal structure of this compound reveals a lack of structural relationships with its closely related 4-methyl- and 4-chloro-substituted analogs []. The absence of disorder in the thiophene ring enables its participation in intermolecular C—H⋯O hydrogen bonding, leading to a distinct packing motif [].
Overview

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has gained attention in scientific research due to its unique structure and potential applications. This compound features a cyclopentanecarboxamide structure linked to a pyrazole ring, which is further connected to a pyridine ring and a thiophene moiety. The combination of these functional groups provides the compound with versatile chemical properties, making it suitable for various applications in medicinal chemistry and materials science.

Source and Classification

The compound is classified under organic compounds, specifically as an amide due to the presence of the carboxamide functional group. Its structural complexity places it within the realm of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements. The presence of pyridine, pyrazole, and thiophene rings contributes to its classification as a heteroaromatic compound.

Synthesis Analysis

Methods

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or other suitable precursors.
  2. Introduction of the Pyridine Ring: A coupling reaction is performed to attach the pyridine moiety to the pyrazole.
  3. Formation of the Thiophene Group: The thiophene ring can be introduced via electrophilic substitution or other coupling methods.
  4. Final Amide Coupling: The cyclopentanecarboxylic acid is reacted with an amine to form the final amide bond.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Catalysts may be employed to facilitate certain steps, particularly in coupling reactions.

Molecular Structure Analysis

Structure

The molecular structure of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be represented by its chemical formula:

C15H17N3O1SC_{15}H_{17}N_{3}O_{1}S

Data

Key structural features include:

  • Cyclopentanecarboxamide Backbone: Provides stability and a framework for substituents.
  • Pyrazole Ring: A five-membered ring that contributes to biological activity.
  • Pyridine and Thiophene Moieties: Enhance solubility and interaction with biological targets.
Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo several types of chemical reactions:

  1. Oxidation: Can introduce additional functional groups or modify existing ones.
  2. Reduction: Alters oxidation states, potentially changing reactivity.
  3. Substitution: Functional groups can be replaced or modified through nucleophilic or electrophilic substitution.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
    Reaction conditions such as pH, temperature, and solvent must be optimized for each specific reaction type.
Mechanism of Action

The mechanism of action for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions by binding to active sites or allosteric sites, leading to therapeutic effects such as inhibition or activation of metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Molecular Weight: Approximately 287.37 g/mol.
  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

Chemical properties involve:

  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and methanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Applications

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic uses in treating various diseases due to its biological activity.
  2. Material Science: Used in developing new materials with specific electronic or optical properties.
  3. Biological Research: Studied for its interactions with biological targets, contributing to drug discovery efforts.

This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural diversity can lead to significant biological implications and applications in science.

Properties

CAS Number

1448129-40-5

Product Name

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide

Molecular Formula

C20H22N4OS

Molecular Weight

366.48

InChI

InChI=1S/C20H22N4OS/c25-19(20(8-1-2-9-20)18-4-3-15-26-18)22-12-14-24-13-7-17(23-24)16-5-10-21-11-6-16/h3-7,10-11,13,15H,1-2,8-9,12,14H2,(H,22,25)

InChI Key

QFBXANWPMCLTGH-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.